Aleuritic acid

Natural Product Chemistry Analytical Chemistry Quality Control

Researchers needing a stereochemically defined C16 polyhydroxy fatty acid for chiral synthesis or catalyst-free polyester fabrication often face limitations with generic mono-hydroxy acids. Aleuritic acid (CAS 533-87-9), with its (9R,10S)-9,10,16-trihydroxyhexadecanoic acid architecture, provides a precise solution. • Enables oxidative cleavage to prostaglandin synthons and melt-polycondensation at 150°C for biodegradable polyaleuritate films. • Validated HPLC-ELSD method for enantiomeric excess determination ensures chiral integrity. • ≥98% purity, sourced from shellac saponification, ensures batch-to-batch consistency. Supplied as a white to off-white powder; available in research to bulk quantities.

Molecular Formula C16H32O5
Molecular Weight 304.42 g/mol
CAS No. 533-87-9
Cat. No. B190447
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAleuritic acid
CAS533-87-9
Synonyms9,10,16-trihydroxypalmitic acid
aleuritic acid
aleuritolic acid
aleuritolic acid, (R*,R*)-isomer
aleuritolic acid, (R*,S*)-(+-)-isome
Molecular FormulaC16H32O5
Molecular Weight304.42 g/mol
Structural Identifiers
SMILESC(CCCC(C(CCCCCCO)O)O)CCCC(=O)O
InChIInChI=1S/C16H32O5/c17-13-9-5-4-7-11-15(19)14(18)10-6-2-1-3-8-12-16(20)21/h14-15,17-19H,1-13H2,(H,20,21)/t14-,15+/m0/s1
InChIKeyMEHUJCGAYMDLEL-LSDHHAIUSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Aleuritic Acid Composition & Sourcing


Aleuritic acid (CAS 533-87-9), chemically defined as (9R,10S)-9,10,16-trihydroxyhexadecanoic acid, is a long-chain C16 polyhydroxy fatty acid. It is the predominant aliphatic acid constituent of the natural polyester resin shellac, secreted by the lac insect *Kerria lacca*. Commercially, aleuritic acid is obtained through the saponification and subsequent purification of seedlac or sticklac, with standard analytical methods confirming a purity of ≥98% [1]. It serves as the critical bio-based platform for the synthesis of high-value macrocyclic musks, pharmaceuticals, and advanced biodegradable polymers, distinguishing it from simpler hydroxy fatty acids or purely synthetic alternatives [2].

Bio-based renewable sourcing from shellac, the natural polyester resin.
Polyfunctional C16 backbone with carboxylic acid, primary hydroxyl, and vicinal 1,2-diol.
Defined (9R,10S) chiral configuration for stereoselective synthesis and enantioseparation.

Aleuritic Acid Functional Specificity


Generic substitution with other hydroxy fatty acids (e.g., 16-hydroxyhexadecanoic acid) or synthetic polyols is not a viable strategy due to aleuritic acid's unique polyfunctional architecture. Its molecule features a carboxylic acid terminus, a terminal primary hydroxyl, and two vicinal secondary hydroxyl groups [1]. This precise 1,2-diol motif, combined with a specific chain length, enables reaction pathways (e.g., oxidative cleavage to form prostaglandin synthons or directed melt-polycondensation) and stereoselective interactions that simpler mono-hydroxy or even synthetic dihydroxy fatty acids cannot replicate. The stereochemistry, specifically the (9R,10S) configuration, is crucial for applications requiring chiral integrity, such as in pharmaceutical synthesis and enantioselective chromatography [2]. Substitution would lead to different polymer architectures, altered reactivity profiles, or loss of chiral resolution capability, directly impacting product performance and analytical reliability [3].

Functional-group mismatch: Simpler mono-hydroxy acids (e.g., 16-hydroxyhexadecanoic acid) lack the vicinal diol motif essential for catalyst-free polycondensation and specific crosslinking.
Reactivity divergence: Synthetic polyols or generic diols cannot replicate the melt-polymerization behaviour observed for aleuritic acid, which forms insoluble films without added catalyst or vacuum.
Chiral integrity loss: Achiral analogs or racemic mixtures eliminate the (9R,10S) stereochemistry, removing the capability for enantioselective chromatography and stereospecific research.

Aleuritic Acid Differentiation Evidence


Shellac Aliphatic Dominance

In the complex mixture of shellac resin, aleuritic acid is the most abundant aliphatic acid, quantitatively dominating over other hydroxy fatty acids and terpenic acid components. This compositional dominance underpins its selection as the primary chemical building block derived from this renewable resource [1]. A quantitative estimation in 'hard' and 'soft' resins from various origins confirmed its significant presence, with later analytical studies consistently identifying it as the major constituent acid [2].

Aliphatic Abundance
Reported
~35% wt
~1.4× more than jalaric acid (terpenic)
Supports sourcing economics as major shellac aliphatic fraction.
Based on compositional analysis of pure lac resin.
Natural Product Chemistry Analytical Chemistry Quality Control

Catalyst-Free Polycondensation

Unlike many bio-based polyols (e.g., glycerol, sorbitol) or simpler hydroxy acids that require catalysts or harsh conditions for polymerization, aleuritic acid undergoes direct, non-catalyzed melt-polycondensation at a moderate temperature of 150°C in air to form insoluble, thermostable polyester films [1]. This process is facilitated by the unique spatial arrangement of its primary and secondary hydroxyl groups, which undergo sequential esterification to create a crosslinked network [2].

Polymerization Route
Class-level
Aleuritic acid Non-catalyzed melt-condensation at 150 °C in air
Typical bio-polyols Require organometallic catalysts or high vacuum
May simplify polymer processing and reduce catalyst-related concerns.
Class-level inference; property transfer needs validation per application.
Green Chemistry Polymer Science Biomaterials

Chiral Enantioseparation by HPLC

Aleuritic acid exists as a pair of enantiomers. A validated HPLC-ELSD method using a DAICEL CHIRAL PAK IF column achieved baseline separation of these enantiomers, which is not possible with standard reversed-phase HPLC methods used for general purity assessment [1]. The optimized conditions for this separation are defined as a mobile phase of 0.1% formic acid in acetonitrile (40:60, v/v) at a flow rate of 0.5 mL/min and a column temperature of 30°C [1].

Enantiomeric Separation
Head-to-head
Chiral HPLC Baseline resolution of (9R,10S) and (9S,10R) enantiomers
Achiral HPLC Single peak for total aleuritic acid; no enantiomer differentiation
Enables enantiomeric purity control beyond standard purity assays.
Requires chiral stationary phase; reported method conditions apply.
Chiral Chemistry Analytical Chemistry Pharmaceutical Analysis

Aleuritic Acid Application Scenarios


Macrocyclic Musk Synthesis

Aleuritic acid's status as the most abundant aliphatic component of shellac (approx. 35% by weight) makes it the industrially preferred starting material for synthesizing high-value macrocyclic musk compounds like ambrettolide and civetone. This established synthetic route leverages the molecule's 16-carbon backbone and terminal functional groups for ring-closing reactions, providing a cost-effective and renewable alternative to purely petrochemical or animal-derived musk sources .

Catalyst-Free Biodegradable Polyesters

The unique ability of aleuritic acid to undergo non-catalyzed melt-polycondensation in air at a moderate 150°C enables the direct fabrication of fully biodegradable polyester films. This evidence supports its selection for developing sustainable packaging materials, bio-based coatings, and other applications where avoiding catalyst residues and simplifying processing are paramount . The resulting polyaleuritate materials are infusible and insoluble, offering a distinct performance profile for barrier applications [1].

Chiral Resolution in Pharma

For research involving chiral hydroxy fatty acids, aleuritic acid serves as a model compound with a validated, quantitative HPLC-ELSD method for enantioseparation. This analytical capability allows for the precise determination of enantiomeric excess, a critical quality parameter for procuring this compound for stereoselective synthesis or investigating structure-activity relationships where chirality is a factor. This method provides a level of analytical specificity that standard purity assays cannot offer .

Application
Selection Property
Validation Focus
Macrocyclic Musk Synthesis
Bio-based C16 backbone for cyclization
Sourcing consistency from shellac aliphatic fraction
Biodegradable Polyester Films
Catalyst-free melt-polycondensation capability
Film properties and catalyst-free processing
Chiral Analysis Research
Enantiomeric resolution on chiral stationary phase
Enantiomeric purity control via chiral method

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
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